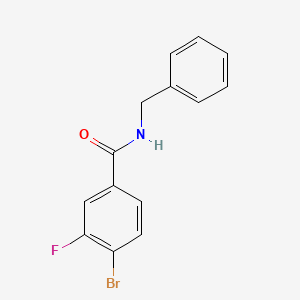

N-benzyl-4-bromo-3-fluorobenzamide

Descripción general

Descripción

N-benzyl-4-bromo-3-fluorobenzamide is an organic compound with the molecular formula C14H11BrFNO It is a derivative of benzamide, characterized by the presence of a benzyl group, a bromine atom at the 4-position, and a fluorine atom at the 3-position of the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-bromo-3-fluorobenzamide typically involves the following steps:

Fluorination: The fluorine atom is introduced via nucleophilic aromatic substitution, often using a fluorinating agent like potassium fluoride (KF) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

Amidation: The final step involves the formation of the amide bond. This can be done by reacting the brominated and fluorinated benzene derivative with benzylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

N-benzyl-4-bromo-3-fluorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The compound can be reduced to form different derivatives, such as the corresponding amine.

Oxidation Reactions: Oxidation can lead to the formation of different oxidation states or functional groups.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amines or alcohols.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

One of the most notable applications of N-benzyl-4-bromo-3-fluorobenzamide is its anti-inflammatory activity. Research has demonstrated that this compound can significantly inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and prostaglandin E2 (PGE2) in human gingival fibroblasts induced by lipopolysaccharide (LPS) .

Key Findings :

- Inhibition Rates : At a concentration of 10 µg/ml, this compound reduced IL-6 production by approximately 65% compared to controls. Lower concentrations (2.5 µg/ml and 5 µg/ml) also showed significant reductions of 42.83% and 53.55%, respectively .

- Comparative Efficacy : The compound exhibited stronger anti-PGE2 activity than prednisolone but less than NS-398, a known COX-2 inhibitor .

Potential Therapeutic Applications

The compound's structural characteristics suggest potential applications in treating various diseases, particularly those with inflammatory components. Its efficacy in modulating inflammatory pathways positions it as a candidate for further development in therapeutic contexts.

Case Studies :

Chemical Synthesis Applications

This compound serves as an important intermediate in organic synthesis, particularly for creating more complex nitrogen-containing heterocycles.

Synthetic Routes :

- The compound can be utilized to synthesize various derivatives that may possess enhanced biological activities or serve different functions in chemical processes .

Examples of Synthesized Compounds :

| Compound Type | Description | Applications |

|---|---|---|

| Tricyclic Dihydroquinazolinones | Potential anti-obesity agents | Metabolic regulation |

| Imidazole Pyrimidine Amides | Cyclin-dependent kinase inhibitors | Cell cycle regulation |

Mechanistic Insights

The mechanism of action for this compound involves interactions at the molecular level that influence various biochemical pathways. Studies indicate that it may act through the inhibition of transcription factors involved in inflammatory responses, such as NF-kB and NFATc1 .

Mecanismo De Acción

The mechanism of action of N-benzyl-4-bromo-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- N-benzyl-3-fluorobenzamide

- N-methyl-3-borono-4-fluorobenzamide

- 3-bromo-N-ethyl-4-fluorobenzamide

Uniqueness

N-benzyl-4-bromo-3-fluorobenzamide is unique due to the specific arrangement of the bromine and fluorine atoms on the benzene ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Actividad Biológica

N-benzyl-4-bromo-3-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in research and therapeutic contexts.

Chemical Structure and Synthesis

This compound is characterized by the presence of a benzamide structure with bromine and fluorine substituents. The synthesis typically involves:

- Fluorination : Introduction of the fluorine atom via nucleophilic aromatic substitution using potassium fluoride (KF) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

- Amidation : Formation of the amide bond by reacting the brominated and fluorinated benzene derivative with benzylamine, often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) .

Biological Mechanisms

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of bromine and fluorine enhances its binding affinity, which is critical for its efficacy in various biological assays.

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially affecting pathways related to inflammation and cancer progression.

- Receptor Binding : Its structural features allow it to bind selectively to certain receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth in certain cancer cell lines. For instance, structure-activity relationship (SAR) studies indicate that modifications on the benzamide core can significantly affect cytotoxicity against cancer cells .

- Anti-inflammatory Effects : The compound has potential anti-inflammatory properties, as evidenced by assays measuring nitric oxide production in macrophages .

- Antiviral Properties : Some derivatives of benzamide compounds have demonstrated antiviral activity against hepatitis B virus (HBV), indicating a possible therapeutic application for this compound in viral infections .

Table 1: Summary of Biological Activities

| Activity Type | Assay Type | IC50 Value | Reference |

|---|---|---|---|

| Anticancer | SW1116 colon cancer cell line | 7.29 μM | |

| Anti-inflammatory | RAW 264.7 macrophage assay | 6.24 μM | |

| Antiviral | HBV DNA reduction assay | Not specified |

Applications in Research

This compound serves as a valuable building block in synthetic chemistry for developing more complex organic molecules. Its applications extend beyond basic research into potential therapeutic areas, including:

- Drug Development : As a lead compound for synthesizing derivatives with enhanced biological activity.

- Chemical Biology : Used in studies involving enzyme mechanisms and receptor interactions.

Propiedades

IUPAC Name |

N-benzyl-4-bromo-3-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrFNO/c15-12-7-6-11(8-13(12)16)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEMBOSDECEUBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.